1,3,5,7,9,11-Undecanehexol, 2-methyl-
Description
1,3,5,7,9,11-Undecanehexol, 2-methyl- is a highly substituted polyol with an 11-carbon backbone featuring six hydroxyl (-OH) groups at positions 1, 3, 5, 7, 9, and 11, and a methyl (-CH₃) group at position 2. Its molecular formula is C₁₂H₂₄O₆, and it is structurally characterized by a combination of hydrophilic hydroxyl groups and hydrophobic branching.
Key structural features include:
- Branched hydrocarbon chain: The methyl group at position 2 introduces steric effects and influences solubility.
Properties
CAS No. |
85888-01-3 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-methylundecane-1,3,5,7,9,11-hexol |
InChI |
InChI=1S/C12H26O6/c1-8(7-14)12(18)6-11(17)5-10(16)4-9(15)2-3-13/h8-18H,2-7H2,1H3 |
InChI Key |
JGZAJHXPZAKSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(CC(CC(CC(CCO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9,11-Undecanehexol, 2-methyl- can be achieved through several methods. One common approach involves the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to yield 2-methylundecanal .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,9,11-Undecanehexol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Haloalkanes.
Scientific Research Applications
1,3,5,7,9,11-Undecanehexol, 2-methyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5,7,9,11-Undecanehexol, 2-methyl- involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of oxidized products.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Toxicity : While naphthalene derivatives () exhibit documented toxicity, the hexol’s safety profile remains unstudied .
- Chromatographic Behavior : Branched alkanes like 3,5-dimethylundecane elute faster in gas chromatography than polar polyols due to volatility differences .
- Thermal Stability : Siloxanes () outperform carbon-based polyols in high-temperature applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
